molecular formula C11H15N3O4 B1343014 Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate CAS No. 92491-67-3

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate

Cat. No.: B1343014
CAS No.: 92491-67-3
M. Wt: 253.25 g/mol
InChI Key: JGHNMFQIFLJPRR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate is a chemical compound of interest in organic synthesis and pharmaceutical research. As a Boc-protected hydrazine derivative, it serves as a versatile building block for the preparation of more complex molecules. Its molecular structure, which incorporates a nitroaromatic group, suggests potential applications in the development of agrochemicals, dyes, and pharmaceutical intermediates. Researchers value this compound for its use in synthesizing heterocyclic compounds and as a precursor in the development of active chemical entities. The tert-butoxycarbonyl (Boc) protecting group can be readily removed under mild acidic conditions, offering synthetic flexibility. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(4-nitroanilino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-12-8-4-6-9(7-5-8)14(16)17/h4-7,12H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHNMFQIFLJPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618722
Record name tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92491-67-3
Record name tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92491-67-3
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include hydrazine derivatives, aldehydes, and reducing agents such as sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Coupling Reactions

The compound participates in Chan-Lam coupling and metal-catalyzed cross-coupling reactions due to its hydrazine moiety.

Example: Chan-Lam Coupling with Boronic Acids

ReagentsConditionsProductYieldSource
4-Nitrophenylboronic acid + tert-butyl 2-(4-nitrophenyl)diazenecarboxylateMeOH, rt, Pd catalystBiaryl-substituted hydrazinecarboxylate80%

Cyclization to Triazole Derivatives

Reaction with malonohydrazide or cyanoacethydrazide yields 1,2,4-triazole derivatives, facilitated by the electron-deficient 4-nitrophenyl group.

ReagentsConditionsProductYieldSource
MalonohydrazideEtOH, reflux, 4 h3-{[4-Amino-5-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl]methyl}-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine87%

Oxidation and Aerobic Reactivity

The hydrazine group undergoes oxidation to form azo intermediates, critical in catalytic Mitsunobu reactions.

Kinetic Data for Oxidation

SubstrateOxidizing AgentRate Constant (kₒbₛ, min⁻¹)Half-Life (t₁/₂, min)Source
tert-Butyl 2-(4-nitrophenyl)hydrazinecarboxylateO₂, Fe phthalocyanine8.5 × 10⁻²8.2

Electron-withdrawing nitro groups accelerate oxidation by stabilizing radical intermediates .

Deprotection and Hydrolysis

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield free hydrazines.

ReagentsConditionsProductYieldSource
Trifluoroacetic acid (TFA)DCM, 0°C, 2 h4-Nitrophenylhydrazine95%

Stability and Decomposition

Under prolonged reaction conditions with triphenylphosphine, decomposition is observed, reducing catalytic efficiency .

Scientific Research Applications

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate involves its interaction with molecular targets through its hydrazine and nitrophenyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or participate in catalytic processes. The specific pathways and molecular targets depend on the context of its application, such as its use in chemical synthesis or biological assays .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Key Structural Features Evidence Source
Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate 4-nitrophenyl group directly attached to hydrazinecarboxylate; tert-butyl carbamate
tert-Butyl 2-(4-nitrobenzoyl)hydrazinecarboxylate 4-nitrobenzoyl (carbonyl-linked nitro group) instead of 4-nitrophenyl
tert-Butyl 2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate Pyrrolopyrazine heterocycle with tosyl group; increased aromatic complexity
tert-Butyl 2-(4-(pyridin-2-yl)benzylidene)hydrazinecarboxylate Pyridinyl-benzylidene substituent; conjugated system enhances π-electron delocalization
tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate Tetrahydrofuran ring introduces steric bulk and polarity

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups : The 4-nitrophenyl group (target compound) enhances electrophilicity compared to pyridinyl or benzylidene analogs, which may participate in π-π stacking or hydrogen bonding .
  • Solubility: The nitro group in the target compound reduces solubility in nonpolar solvents compared to tetrahydrofuran-containing analogs (e.g., ).

Key Observations :

  • Deprotection Efficiency : High yields (88%) are achieved via diethylamine-mediated deprotection in acetonitrile , whereas palladium-catalyzed routes (e.g., ) require precise conditions for optimal yields.
  • Multicomponent Reactions : Lower yields (e.g., 10% for compound 16 ) highlight challenges in steric control for bulky tert-butyl groups.

Physical and Spectroscopic Properties

Compound Physical State Melting Point Rf Value Key Spectral Data (NMR, MS) Evidence Source
This compound Solid (assumed) N/A N/A Expected N-H (~3300 cm⁻¹), C=O (~1700 cm⁻¹) in IR
tert-Butyl 2-benzyl-2-(pent-4-en-1-yl)hydrazinecarboxylate Clear oil N/A N/A ¹H NMR: δ 7.3 (benzyl), 5.8 (alkene); ESI-MS: M+H⁺ confirmed
Di-tert-butyl 1-((2S)-1-(2-(1-methoxy-1-oxo-3-phenylpropan-2-ylamino)...) Colorless oil N/A 0.45 ¹³C NMR: 176.5 (C=O), 155.2 (carbamate)
tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate Solid N/A N/A Molecular weight: 216.28 g/mol (C₁₀H₂₀N₂O₃)

Key Observations :

  • State and Polarity : Oily states (e.g., ) correlate with lower polarity due to aliphatic chains, whereas nitro-containing analogs may crystallize.
  • Spectroscopic Confirmation : Carbamate C=O peaks (~1700 cm⁻¹ in IR) and tert-butyl proton signals (~1.3 ppm in ¹H NMR) are consistent across analogs .

Biological Activity

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate (TBPH) is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with TBPH, synthesizing data from various studies and highlighting its potential applications.

Structure and Synthesis

TBPH is characterized by the presence of a hydrazine moiety and a nitrophenyl group, which may influence its biological properties. The compound is synthesized through the condensation of tert-butyl chloroformate with 2-(4-nitrophenyl)hydrazine, yielding a product that can be utilized in various organic reactions, including the Mitsunobu reaction.

Antimicrobial Properties

Recent investigations have explored TBPH's potential as an antimicrobial agent. A study indicated that derivatives of hydrazinecarboxylates, including TBPH, exhibit significant antibacterial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis .

Compound Activity Target Pathogen Reference
This compoundAntibacterialStaphylococcus aureus
Other Hydrazine DerivativesAntimicrobialEscherichia coli

Anticancer Activity

In addition to its antimicrobial properties, TBPH has been investigated for its anticancer potential. Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The nitro group in TBPH may play a crucial role in enhancing its cytotoxic effects against tumor cells .

In Vivo Studies

In vivo studies have demonstrated the anti-inflammatory effects of related compounds, suggesting that TBPH may also exhibit similar properties. For instance, a study showed that certain hydrazine derivatives reduced inflammation in carrageenan-induced edema models, indicating potential therapeutic applications in inflammatory diseases .

The exact mechanisms through which TBPH exerts its biological effects remain to be fully elucidated. However, several hypotheses have been proposed:

  • Cell Wall Disruption : Similar compounds have been shown to inhibit cell wall synthesis in bacteria.
  • Nucleic Acid Synthesis Inhibition : Some hydrazine derivatives interfere with DNA replication and transcription processes.
  • Apoptosis Induction : In cancer cells, compounds like TBPH may activate apoptotic pathways leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of TBPH against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load, suggesting its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that TBPH inhibited the growth of breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutic agents. Further mechanistic studies revealed activation of caspase pathways indicative of apoptosis.

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step pathways involving hydrazine-carboxylate coupling. Key steps include:

  • Hydrazine formation : Reaction of 4-nitrophenylhydrazine with tert-butyl carbamate under basic conditions (e.g., NaH in DMF) .
  • Esterification : Use of tert-butyl chloroformate in anhydrous solvents (e.g., dichloromethane) at 0–20°C with catalysts like DMAP or triethylamine .
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures. Optimization: Reaction yields improve with controlled temperature, exclusion of moisture, and stoichiometric excess of tert-butyl reagents (1.2–1.5 equiv) .
Key Reagents Conditions Yield Range
NaH/DMF0°C → RT, 2–4 hrs60–75%
tert-Butyl chloroformate, DMAPCH₂Cl₂, 0–20°C, 12 hrs70–85%

Q. How is structural purity confirmed for this compound?

Methodological validation involves:

  • X-ray diffraction (XRD) : Resolves crystal packing and confirms stereochemistry (e.g., torsion angles between nitro and hydrazine groups) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 7.5–8.5 ppm (aromatic protons) .
  • IR : Stretching bands for C=O (~1680 cm⁻¹) and N–H (~3300 cm⁻¹) .
    • HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Integrated computational-experimental workflows include:

  • Quantum chemical calculations : Identify transition states and intermediates (e.g., using DFT at the B3LYP/6-31G* level) .
  • Reaction path screening : Predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP vs. pyridine) .
  • Machine learning : Train models on existing hydrazine-carboxylate coupling data to predict yield-controlling variables (e.g., temperature, reagent ratios) .

Q. What strategies resolve contradictions in reported reaction yields across studies?

Systematic analysis involves:

  • Variable isolation : Test parameters like solvent polarity (e.g., DMF vs. CH₃CN), temperature ramping rates, and moisture levels .
  • Cross-validation : Reproduce conflicting protocols with standardized reagents.
  • In-situ monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation and side reactions .

Q. How does the nitro group influence reactivity in cross-coupling reactions involving this compound?

The 4-nitrophenyl group:

  • Electron-withdrawing effects : Enhances electrophilicity of the hydrazine moiety, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura couplings with boronic acids) .
  • Steric hindrance : The nitro group’s meta-position minimizes steric clashes during coupling, as shown in XRD studies of analogous piperazine derivatives .

Q. What solvent systems stabilize tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate during synthesis?

  • Polar aprotic solvents : DMF or DMSO enhance solubility but risk hydrolysis at >50°C.
  • Low-temperature ethereal solvents : THF or diethyl ether improve stability during hydrazine coupling steps .
  • Avoidance of protic solvents : Methanol/water mixtures induce ester cleavage, reducing yields .

Safety and Handling

Q. What safety protocols are critical when handling tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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